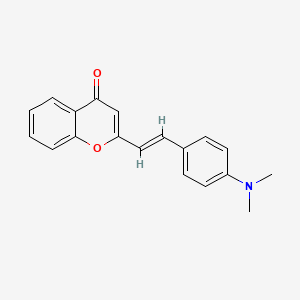

(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one

Description

Structural Elucidation of (E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one

Molecular Architecture and Crystallographic Analysis

The compound features a 4H-chromen-4-one core, a bicyclic structure comprising a benzopyran moiety with a ketone group at the 4-position. The (E)-styryl group at the 2-position introduces a planar, conjugated system, while the para-dimethylamino substituent on the styryl arm enhances electron-donating capacity. The (E)-configuration of the styryl double bond ensures maximal conjugation between the chromone core and the aryl group, as evidenced by nuclear magnetic resonance (NMR) studies of analogous systems.

Key Structural Features :

- 4H-chromen-4-one core : Contributes rigidity and stabilizes the molecule through intramolecular hydrogen bonding between the ketone oxygen and adjacent protons.

- (E)-styryl linkage : Adopts a trans configuration, enabling extended π-conjugation across the chromone and styryl moieties.

- Dimethylamino group : Positioned para to the styryl attachment, this substituent donates electrons via resonance, modulating the compound’s electronic properties.

While crystallographic data for this specific compound are limited, studies of related 2-styrylchromones reveal planar geometries stabilized by π-π stacking and van der Waals interactions. For example, derivatives with hydroxyl or methoxy substituents exhibit similar planarity, with dihedral angles between the chromone core and styryl group ranging from 5° to 15°.

Electronic Configuration and Conjugation Effects

The electronic structure of this compound is dominated by intramolecular charge transfer (ICT) from the dimethylamino group to the electron-deficient chromone core. This ICT is facilitated by the conjugated styryl bridge, which serves as a π-spacer. Ultraviolet-visible (UV-Vis) spectroscopy of analogous compounds shows absorption maxima near 430–450 nm, attributed to π→π* transitions within the conjugated system.

Electronic Properties :

Density functional theory (DFT) calculations on related styrylchromones predict a dipole moment increase of 8–10 Debye upon excitation, consistent with significant charge redistribution. The dimethylamino group lowers the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), enhancing polarizability and nonlinear optical (NLO) properties.

Comparative Structural Analysis with Chromone Derivatives

Comparative studies highlight the unique effects of the dimethylamino substituent on this compound relative to other chromone derivatives:

Substituent Effects on Electronic Properties

- Hydroxyl vs. dimethylamino groups : Hydroxyl-substituted styrylchromones (e.g., 3-(4-hydroxystyryl)-6-methoxy-4H-chromen-4-one) exhibit blue-shifted absorption (λ_max ≈ 380 nm) due to reduced electron donation compared to dimethylamino-substituted analogs.

- Methoxy groups : Methoxy substituents (e.g., 6-methoxy-3-styrylchromones) enhance conjugation but lack the strong electron-donating resonance effects of dimethylamino groups, resulting in intermediate λ_max values (~410 nm).

Biological Activity Correlations

- Anti-inflammatory activity : Dimethylamino-substituted styrylchromones demonstrate superior suppression of pro-inflammatory pathways (e.g., HMGB1-RAGE-ERK1/2) compared to hydroxyl or methoxy analogs, likely due to enhanced cellular uptake and target binding.

- Fluorescence applications : The dimethylamino group’s strong ICT effects make this compound a candidate for bioimaging, whereas nitro-substituted analogs exhibit quenched fluorescence in polar media.

Properties

Molecular Formula |

C19H17NO2 |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]chromen-4-one |

InChI |

InChI=1S/C19H17NO2/c1-20(2)15-10-7-14(8-11-15)9-12-16-13-18(21)17-5-3-4-6-19(17)22-16/h3-13H,1-2H3/b12-9+ |

InChI Key |

XCZVOFABZKOOEN-FMIVXFBMSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=CC(=O)C3=CC=CC=C3O2 |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one typically involves a multi-step process. One common method includes the condensation of 4-dimethylaminobenzaldehyde with 4H-chromen-4-one in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with hydrogenated double bonds.

Substitution: Substituted products with new functional groups replacing the dimethylamino group.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits significant biological activities, making it a candidate for pharmaceutical applications:

- Anticancer Activity : Research indicates that (E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one can inhibit cancer cell growth. For instance, studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Antioxidant Properties : The compound has demonstrated strong antioxidant activity, which is crucial for protecting cells from oxidative damage. This property is particularly beneficial in developing therapies for conditions related to oxidative stress .

- Fluorescent Probes : Due to its photophysical properties, this compound is utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells .

Chemical Sensing

This compound has been explored as a chemosensor due to its responsiveness to metal ions:

- Detection of Copper Ions : A notable application is its use as a reversible colorimetric and fluorescence "turn-off" chemosensor for detecting Cu²⁺ ions. Upon interaction with copper ions, the compound undergoes a significant color change from yellow to purple-red, indicating the presence of Cu²⁺ with high selectivity . This property is particularly useful in environmental monitoring and biomedical applications.

Material Science

In material science, the unique properties of this compound facilitate its use in developing advanced materials:

- Fluorescent Materials : The compound's excellent fluorescence quantum yield allows it to be incorporated into polymer matrices for creating fluorescent materials used in displays and lighting .

- Photovoltaic Applications : Its ability to absorb light efficiently positions it as a potential candidate for organic photovoltaic devices, where it could enhance light harvesting and energy conversion efficiency .

Synthetic Routes and Modifications

Various synthetic strategies have been developed to produce this compound derivatives with enhanced properties:

| Synthetic Method | Description | Yield |

|---|---|---|

| Aldol Condensation | Involves the reaction of chromone derivatives with dimethylaminostyryl groups under controlled conditions | Up to 71% |

| Functionalization | Modifying the compound with electron-donating or withdrawing groups can enhance its optical properties | Variable yields based on substituents |

Case Studies

Several studies highlight the diverse applications of this compound:

- Study on Anticancer Properties : A study published in PubMed demonstrated that this compound effectively reduced proliferation rates in breast cancer cells while inducing apoptosis through reactive oxygen species generation .

- Fluorescent Sensing Application : Research outlined in MDPI detailed how the compound was utilized as a sensor for heavy metals, showcasing its practical applications in environmental chemistry .

Mechanism of Action

The mechanism of action of (E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one primarily involves its ability to fluoresce. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This property is due to the presence of the dimethylamino group, which acts as an electron donor, and the styryl moiety, which acts as an electron acceptor. The interaction between these groups leads to the formation of an excited state, resulting in fluorescence.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The target compound’s weak antitumor activity (IC₅₀ >57 µg/mL) contrasts with more potent analogs like 7a and 8b (IC₅₀ = 43.7–52.6 µg/mL), where substituents like methoxy or hydroxyl groups may improve target binding .

- Methylsulfonyl and propynyloxy derivatives are explored for anti-inflammatory and antimicrobial applications, indicating substituent-dependent bioactivity .

Key Observations :

- The Pfitzinger reaction offers high yields (70–90%) for dimethylamino-substituted chromenones, making it scalable for pharmacological studies .

- Oxidation reactions (e.g., H₂O₂-mediated sulfone formation) are efficient but require careful control to avoid over-oxidation .

Biological Activity

(E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one, commonly referred to as a derivative of the chromone family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, anti-inflammatory, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a chromone backbone with a dimethylamino group that enhances its biological interactions. The structure can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, leading to significant therapeutic potential.

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of chromone derivatives, including this compound.

- Mechanism of Action : The compound exhibits its anticancer effects primarily through the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation necessary for cell division. This action leads to G2/M phase cell cycle arrest and apoptosis in cancer cells .

- Case Study : A study demonstrated that related chromone derivatives induced apoptosis in various cancer cell lines by activating caspase pathways. Specifically, compounds with similar structural motifs showed a significant reduction in cell viability at concentrations below 50 μM .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | <50 | Various |

| 6-Methoxy-3-hydroxy-styrylchromone | <30 | RAW 264.7 |

2. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating key signaling pathways involved in inflammation.

- Mechanism of Action : It suppresses the HMGB1-RAGE signaling pathway, which is critical in mediating inflammatory responses. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines such as IL-6 .

- Research Findings : In vitro studies revealed that this compound significantly decreased IL-6 production in macrophage-like cells stimulated by HMGB1, indicating its potential as an anti-inflammatory agent .

3. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, particularly those involved in cancer progression and inflammation.

- MAO Inhibition : Research has shown that chromone derivatives can selectively inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases and mood disorders. Structure-activity relationship (SAR) studies indicate that modifications in the chromone structure can enhance MAO-B inhibition potency significantly .

| Enzyme | IC50 (μM) | Compound |

|---|---|---|

| MAO-B | 0.048 | Chromone Derivative |

| ROCK | 12.5 | 4H-Chromen-4-one Derivative |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Q & A

Q. What are the recommended synthetic routes for (E)-2-(4-(Dimethylamino)styryl)-4H-chromen-4-one?

The compound is typically synthesized via condensation of 2-methylchromone derivatives with substituted benzaldehydes. For example, a propargyl-substituted analog was prepared by reacting 2-methylchromone with propargyl bromide in DMF using K₂CO₃ as a base . Similar methodologies can be adapted by replacing the aldehyde with 4-(dimethylamino)benzaldehyde. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for improving yield and stereoselectivity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the (E)-stereochemistry of the styryl group and dimethylamino substitution .

- X-ray crystallography : For unambiguous structural determination. For example, related chromenones were resolved using SHELXL software, with data collected at 233 K and refined to an R-factor of 0.033 .

- Mass spectrometry (HRMS) : To verify molecular weight and purity .

- UV-Vis and fluorescence spectroscopy : To study electronic properties relevant to photophysical applications .

Advanced Research Questions

Q. How does the substitution pattern on the styryl group influence biological activity?

Structure-activity relationship (SAR) studies on styrylchromones reveal that electron-donating groups (e.g., dimethylamino) enhance cytotoxicity by increasing membrane permeability and target binding. For instance, 4-methoxy or halogen substitutions on the styryl moiety significantly altered cytotoxicity in cancer cell lines, with IC₅₀ values varying by up to 10-fold depending on the substituent . Computational docking studies suggest these groups modulate interactions with enzymes like acetylcholinesterase (AChE) .

Q. What computational methods are employed to study its interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding modes with targets like AChE or amyloid-beta aggregates. For example, chromenone derivatives showed strong binding to AChE’s catalytic site, with binding energies correlating with in vitro inhibitory activity . Density functional theory (DFT) calculations further elucidate electronic properties affecting reactivity .

Data Contradiction and Experimental Design

Q. How can researchers address discrepancies in reported biological activities of structurally similar analogs?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or compound purity. For example, conflicting cytotoxicity data for 4-methoxy-substituted analogs were resolved by standardizing MTT assay protocols across labs . Cross-validation using orthogonal assays (e.g., fluorescence-based enzymatic inhibition) is recommended .

Q. What are the challenges in crystallizing this compound for X-ray analysis?

Crystallization challenges include poor solubility and polymorphism. Slow evaporation from DMSO/ethanol mixtures at controlled temperatures (e.g., 4°C) has been effective for related compounds . Using SHELXD for phase refinement and TWINABS for handling twinned data improves structural resolution in difficult cases .

Methodological Optimization

Q. How can synthetic yields be improved for scale-up purposes?

Yield optimization involves:

Q. What strategies enhance the compound’s stability in biological assays?

Stability can be improved by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.